18-(Tert-butoxy)-18-oxooctadecanoic acid
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Overview
Description
18-(Tert-butoxy)-18-oxooctadecanoic acid is a chemical compound that falls under the categories of Biopharmaceuticals Intermediates, Fine and Specialty Chemicals Advanced Intermediates . It is supplied from China and is measured in kilograms .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, related compounds have been studied. For example, acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH (Ot-Bu) 3) .Scientific Research Applications
Synthesis of Radiopharmaceuticals
18-(Tert-butoxy)-18-oxooctadecanoic acid and its derivatives have been explored for the synthesis of radiopharmaceuticals, specifically as precursors in the synthesis of fluorine-18 labeled compounds. Fluorine-18 labeled derivatives are crucial for positron emission tomography (PET), allowing for the detailed imaging of biochemical processes in the body. The use of substituted nitrobenzaldehydes with labile protective groups, including those related to this compound, facilitates the automation of radiopharmaceutical synthesis under mild conditions, which is vital for modern diagnostic applications (Orlovskaja et al., 2016).
Biolubricant Basestocks
Chemically modified plant oils, incorporating functional groups similar to those in this compound, have been synthesized to overcome the limitations of plant oils as industrial lubricants. Derivatives with improved low-temperature properties and thermal stability show potential as environmentally friendly biolubricant basestocks. For example, compounds like 18-(4-ethylhexyloxy)-18-oxooctadecane-7,9,10-triyl tristearate demonstrate enhanced pour point, cloud point, and thermo-oxidative stability, indicating their suitability for biolubricant applications (Salih et al., 2013).
Polyoxotitanate Clusters
The controlled reaction between titanium tert-butoxide and acetic acid, involving compounds related to this compound, leads to the formation of new polyoxotitanate clusters. These clusters are considered as well-defined models for pure-phase TiO2 structures and surfaces, with applications in photocatalysis and environmental remediation. The optical properties of these clusters, such as the blue-shifted optical band gap in larger clusters, highlight their potential in materials science and nanotechnology (Benedict et al., 2010).
Alcohol Protecting Groups
The tert-butoxy derivative, closely related to this compound, has been revisited as an alcohol protecting group in organic synthesis. Developments in protocols for its introduction and removal have broadened its applicability, making it a versatile tool in the synthesis of complex organic molecules. This has facilitated the synthesis of aliphatic and aromatic compounds, where the tert-butoxy group provides protection against unwanted reactions during the synthesis process (Bartoli et al., 2006).
Mechanism of Action
Mode of Action
It is known that tert-butoxy groups can be used as a probe for nmr studies of macromolecular complexes . This suggests that the compound might interact with its targets in a way that affects their structural conformation, but more research is needed to confirm this.
Biochemical Pathways
Tert-butoxy alkanols, which have vicinal tert-butoxy and hydroxy groups in their molecules, have been studied for their usability as oxygenated additives for motor gasoline . This suggests that the compound might affect pathways related to energy metabolism, but further studies are needed to confirm this.
Result of Action
Studies on similar compounds suggest that they can cause morphological changes in cells when exposed to oxidative stress . More research is needed to understand the specific effects of this compound.
properties
IUPAC Name |
18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-22(2,3)26-21(25)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(23)24/h4-19H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUQJXKBWRNMKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650738 |
Source
|
Record name | 18-tert-Butoxy-18-oxooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
843666-40-0 |
Source
|
Record name | 18-tert-Butoxy-18-oxooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18-(tert-butoxy)-18-oxooctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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